molecular formula C8H9BN2O2 B1386724 (1-Methyl-1H-indazol-7-yl)boronic acid CAS No. 1001907-59-0

(1-Methyl-1H-indazol-7-yl)boronic acid

Cat. No.: B1386724
CAS No.: 1001907-59-0
M. Wt: 175.98 g/mol
InChI Key: TWHUPAUNRIZSBL-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-7-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Biological Activity

(1-Methyl-1H-indazol-7-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BN2O2C_8H_9BN_2O_2 and features a boronic acid functional group attached to an indazole ring. This structure is significant as it allows the compound to interact with various biological targets, particularly kinases involved in cancer progression.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular functions including growth, metabolism, and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.

Key Findings from Research

  • Kinase Inhibition : Research indicates that this compound exhibits selective inhibition of several kinases, which is crucial for targeting specific cancer pathways. For instance, studies have shown that it can inhibit c-MET kinase, which is implicated in various cancers including lung and colon cancer .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating effectiveness in reducing cell proliferation in various cancer cell lines. For example, a study highlighted its ability to inhibit tumor growth in xenograft models of lung neoplasms .
  • Selectivity and Potency : Compared to other compounds, this compound has shown enhanced selectivity towards certain cancer-related kinases without significantly affecting non-cancerous cells. This selectivity is vital for minimizing side effects during treatment .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often starts with 2-bromoaniline derivatives.
  • Suzuki Coupling Reaction : A common method used is the Suzuki coupling reaction where boronic acids react with aryl halides in the presence of a palladium catalyst.
    Ar Br+B OH 2Pd CatalystAr B OH 2+HX\text{Ar Br}+\text{B OH }_2\xrightarrow{\text{Pd Catalyst}}\text{Ar B OH }_2+\text{HX}

This reaction allows for the introduction of the boronic acid group at the desired position on the indazole ring .

Case Study 1: Inhibition of c-MET Kinase

A study published in Molecular Biosystems evaluated this compound's efficacy against c-MET kinase in various cancer models. The results demonstrated a significant reduction in tumor growth rates compared to control groups, highlighting its potential as a therapeutic agent in targeted cancer therapy .

Case Study 2: Selective Kinase Profiling

In another study assessing kinase selectivity, this compound was tested against a panel of 220 kinases. The compound selectively inhibited only a subset of these kinases at low concentrations, underscoring its potential utility in minimizing off-target effects associated with conventional chemotherapeutics .

Properties

IUPAC Name

(1-methylindazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUPAUNRIZSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656770
Record name (1-Methyl-1H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-59-0
Record name B-(1-Methyl-1H-indazol-7-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indazol-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methylhydrazine
(1-Methyl-1H-indazol-7-yl)boronic acid
(1-Methyl-1H-indazol-7-yl)boronic acid
(1-Methyl-1H-indazol-7-yl)boronic acid
(1-Methyl-1H-indazol-7-yl)boronic acid
(1-Methyl-1H-indazol-7-yl)boronic acid
(1-Methyl-1H-indazol-7-yl)boronic acid

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